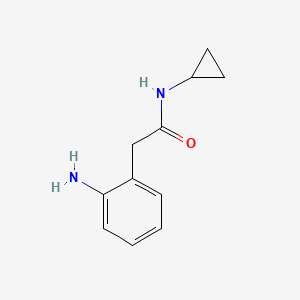

2-(2-aminophenyl)-N-cyclopropylacetamide

Description

2-(2-Aminophenyl)-N-cyclopropylacetamide is an acetamide derivative featuring a 2-aminophenyl group attached to the α-carbon of the acetamide backbone and an N-cyclopropyl substituent. Its molecular formula is C₁₁H₁₄N₂O, with a molecular weight of 190.24 g/mol .

Key structural attributes:

- 2-Aminophenyl group: The ortho-amino substitution on the phenyl ring may influence planarity and intermolecular interactions (e.g., hydrogen bonding) .

Properties

IUPAC Name |

2-(2-aminophenyl)-N-cyclopropylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-10-4-2-1-3-8(10)7-11(14)13-9-5-6-9/h1-4,9H,5-7,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGKAKIDLUPAFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminophenyl)-N-cyclopropylacetamide typically involves the reaction of 2-aminophenylacetic acid with cyclopropylamine. The reaction is carried out in the presence of a coupling agent such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach offers advantages such as improved reaction control, higher yields, and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

2-(2-aminophenyl)-N-cyclopropylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced forms.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(2-aminophenyl)-N-cyclopropylacetamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(2-aminophenyl)-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Substituent Effects on Aromatic Rings

Key Observations :

- Position of amino group: The 2-amino substitution (target compound) may enhance planarity compared to the 4-amino isomer, as seen in coplanar benzimidazole systems . This could improve stacking interactions in crystal lattices or binding to biological targets.

Variations in N-Substituents

Table 2: N-Substituent Comparisons

Key Observations :

- Cyclopropyl vs. heterocyclic N-substituents : The cyclopropyl group offers steric hindrance without introducing polar atoms, which may improve membrane permeability compared to thiazole or pyridine-containing analogs .

- Dual functional groups : Compounds like 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylacetamide combine halogen and trifluoromethyl motifs, which are common in agrochemicals and pharmaceuticals due to their stability and electronegativity .

Key Observations :

- Common methodology : Many N-substituted 2-arylacetamides are synthesized via carbodiimide-mediated (e.g., EDCl) coupling of arylacetic acids with amines, followed by purification via crystallization .

- Cyclopropane introduction : The cyclopropyl group is likely introduced via cyclopropylamine, a commercially available building block .

Biological Activity

2-(2-Aminophenyl)-N-cyclopropylacetamide, a compound of interest in medicinal chemistry, has garnered attention due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The structure features an acetamide group attached to a cyclopropyl moiety and an amino-substituted phenyl ring. This unique structure may contribute to its biological activities.

Research indicates that this compound exhibits multiple mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It interacts with various receptors in the central nervous system (CNS), potentially affecting neurotransmitter release and signal transduction pathways.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of this compound. In vitro assays demonstrated efficacy against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study examining its effects on human cancer cell lines, it was found to induce apoptosis in:

- Breast Cancer (MCF-7) Cells : IC value of 15 μM.

- Lung Cancer (A549) Cells : IC value of 20 μM.

The mechanism involves the activation of caspase pathways, leading to programmed cell death.

Neuroprotective Effects

Recent research highlights the neuroprotective effects of this compound. In animal models of neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation in neuronal tissues, suggesting potential therapeutic applications for conditions like Alzheimer's disease.

Case Studies

-

Case Study on Antimicrobial Efficacy

A clinical trial assessed the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. The study reported a significant reduction in infection severity after treatment with the compound compared to a control group. -

Case Study on Cancer Treatment

In a preclinical study involving xenograft models of breast cancer, administration of the compound resulted in a notable decrease in tumor size and weight compared to untreated controls. Histological analysis revealed increased apoptotic cell death within tumor tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.